1-PHENYL-N~5~-(2-PYRIDYL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-Phenyl-N-2-pyridinyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 1-PHENYL-N~5~-(2-PYRIDYL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with pyridine and thieno groups: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Phenyl-N-2-pyridinyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can have different pharmacological or chemical properties.
Scientific Research Applications
1-Phenyl-N-2-pyridinyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-PHENYL-N~5~-(2-PYRIDYL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-Phenyl-N-2-pyridinyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:
Celecoxib: A well-known anti-inflammatory drug that also contains a pyrazole ring.
Rimonabant: An anti-obesity drug with a pyrazole core.
Fezolamide: An antidepressant agent with a similar structure.
What sets 1-PHENYL-N~5~-(2-PYRIDYL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of the trifluoromethyl group and the thieno[2,3-c]pyrazole scaffold, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-phenyl-N-pyridin-2-yl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4OS/c19-18(20,21)15-12-10-13(16(26)23-14-8-4-5-9-22-14)27-17(12)25(24-15)11-6-2-1-3-7-11/h1-10H,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYHKUHHDNZGLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)NC4=CC=CC=N4)C(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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